2-{(E)-[(4-ethylphenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(4-ethylphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of imine formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of an azomethine group (-C=N-) and is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-aminophenol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-ethylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding phenolic oxides.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-{(E)-[(4-ethylphenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and phenolic oxygen atoms. These metal complexes can exhibit various biological and catalytic activities. The compound can also interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 2-{(E)-[(4-bromophenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(4-ethylphenyl)imino]methyl}phenol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s ability to form metal complexes and its effectiveness in various applications compared to its analogs .
Properties
CAS No. |
33721-62-9 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-2-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17/h3-11,17H,2H2,1H3 |
InChI Key |
OLUGVEIBZJDJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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